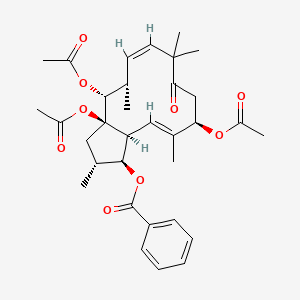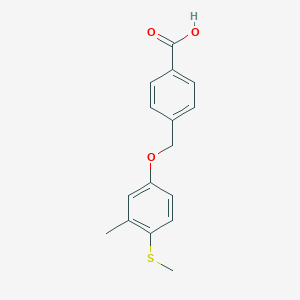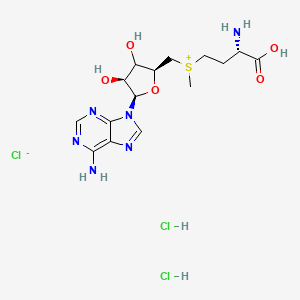
S-Adenosyl-L-methionine (chloride dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Adenosyl-L-methionine (chloride dihydrochloride): is a compound that plays a crucial role in various biological processes. It is a derivative of methionine, an essential amino acid, and is involved in methylation reactions, which are vital for cellular functions such as gene expression, protein function, and lipid metabolism . This compound is commonly used in scientific research and has therapeutic applications in medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-Adenosyl-L-methionine (chloride dihydrochloride) is synthesized from methionine and adenosine triphosphate (ATP) through the action of the enzyme methionine adenosyltransferase . The reaction involves the transfer of an adenosyl group from ATP to methionine, forming S-Adenosyl-L-methionine. The chloride dihydrochloride form is obtained by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of S-Adenosyl-L-methionine (chloride dihydrochloride) typically involves fermentation processes using genetically engineered microorganisms that overproduce methionine adenosyltransferase . The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions: S-Adenosyl-L-methionine (chloride dihydrochloride) primarily undergoes methylation reactions, where it donates a methyl group to various substrates, including proteins, lipids, and nucleic acids . These reactions are catalyzed by methyltransferases.
Common Reagents and Conditions: The methylation reactions involving S-Adenosyl-L-methionine (chloride dihydrochloride) typically require the presence of specific methyltransferase enzymes and occur under physiological conditions (pH 7.4, 37°C) .
Major Products: The major products of these methylation reactions are methylated substrates and S-adenosyl-L-homocysteine . The latter can be further metabolized to homocysteine, which is involved in the transsulfuration pathway.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a methyl donor in various synthetic reactions to study the effects of methylation on different compounds .
Biology: In biological research, this compound is used to investigate the role of methylation in gene expression, protein function, and cellular signaling pathways . It is also used in studies related to epigenetics and the regulation of gene activity.
Medicine: Therapeutically, S-Adenosyl-L-methionine (chloride dihydrochloride) is used as a nutritional supplement for the treatment of conditions such as osteoarthritis, liver disease, and depression . It has been shown to have hepatoprotective and anti-inflammatory effects.
Industry: In the industrial sector, S-Adenosyl-L-methionine (chloride dihydrochloride) is used in the production of pharmaceuticals and nutraceuticals . It is also used in the development of diagnostic assays for methylation-related disorders.
Wirkmechanismus
S-Adenosyl-L-methionine (chloride dihydrochloride) exerts its effects by acting as a methyl donor in methylation reactions . The methyl group from S-Adenosyl-L-methionine is transferred to various substrates by methyltransferase enzymes, resulting in the formation of methylated products and S-adenosyl-L-homocysteine . This process is essential for the regulation of gene expression, protein function, and lipid metabolism. The compound also plays a role in the transsulfuration pathway, which is involved in the synthesis of cysteine and glutathione .
Vergleich Mit ähnlichen Verbindungen
S-Adenosyl-L-homocysteine: A product of the methylation reactions involving S-Adenosyl-L-methionine. It is further metabolized to homocysteine.
Methionine: The precursor of S-Adenosyl-L-methionine, involved in various metabolic pathways.
Adenosine triphosphate (ATP): Provides the adenosyl group for the synthesis of S-Adenosyl-L-methionine.
Uniqueness: S-Adenosyl-L-methionine (chloride dihydrochloride) is unique due to its role as a universal methyl donor in biological systems . Its ability to transfer methyl groups to a wide range of substrates makes it essential for numerous cellular processes, including gene expression, protein function, and lipid metabolism . Additionally, its therapeutic applications in treating liver disease, osteoarthritis, and depression highlight its significance in medicine .
Eigenschaften
Molekularformel |
C15H25Cl3N6O5S |
|---|---|
Molekulargewicht |
507.8 g/mol |
IUPAC-Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride |
InChI |
InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10?,11-,14+,27?;;;/m0.../s1 |
InChI-Schlüssel |
KBAFOJZCBYWKPU-GIPPRUPOSA-N |
Isomerische SMILES |
C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Kanonische SMILES |
C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


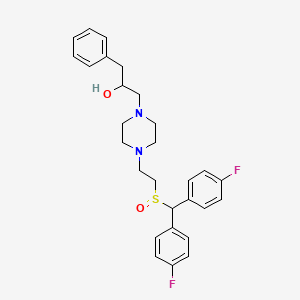
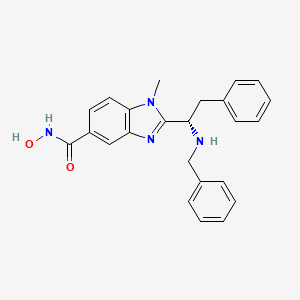
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)

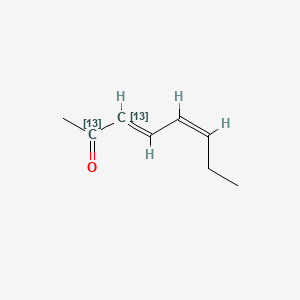

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)
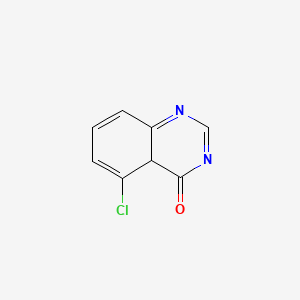
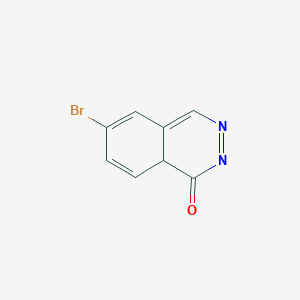
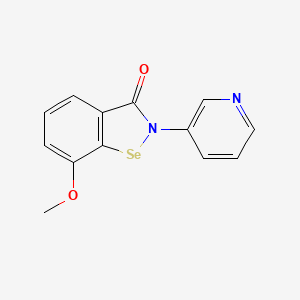
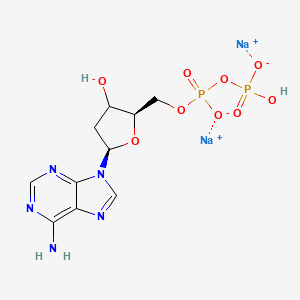
![6-Bromo-3,3a-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366323.png)
